
3-(Iodomethyl)-1-methylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Iodomethyl)-1-methylpyridin-1-ium iodide is a chemical compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of an iodomethyl group attached to a pyridinium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)-1-methylpyridin-1-ium iodide typically involves the quaternization of 1-methylpyridine with iodomethane. The reaction is carried out under mild conditions, often in the presence of a solvent such as acetonitrile or ethanol. The reaction can be represented as follows:
1-methylpyridine+iodomethane→3-(Iodomethyl)-1-methylpyridin-1-ium iodide
The reaction is exothermic and proceeds rapidly at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-(Iodomethyl)-1-methylpyridin-1-ium iodide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be replaced by various nucleophiles, such as thiols, amines, and carboxylates.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium thiolate, sodium azide, and potassium cyanide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Nucleophilic Substitution: Products include thiomethyl, azidomethyl, and cyanomethyl derivatives.
Oxidation: The major product is the N-oxide derivative.
Reduction: The major product is the dihydropyridine derivative.
Scientific Research Applications
3-(Iodomethyl)-1-methylpyridin-1-ium iodide has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as an antimicrobial and anticancer agent.
Biological Studies: It is used in studies involving the modification of biomolecules and the investigation of enzyme mechanisms.
Industrial Applications: The compound is used in the production of specialty chemicals and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Iodomethyl)-1-methylpyridin-1-ium iodide involves its interaction with nucleophiles, leading to the formation of covalent bonds. The iodomethyl group acts as an electrophile, facilitating nucleophilic attack. In biological systems, the compound can interact with nucleophilic sites on proteins and nucleic acids, potentially leading to modifications that affect their function.
Comparison with Similar Compounds
Similar Compounds
Iodomethane: A simpler compound with a similar iodomethyl group but lacking the pyridinium ring.
1-Methylpyridinium iodide: Similar structure but without the iodomethyl group.
Quaternary Ammonium Salts: A broad class of compounds with similar quaternary ammonium structures.
Uniqueness
3-(Iodomethyl)-1-methylpyridin-1-ium iodide is unique due to the combination of the iodomethyl group and the pyridinium ring, which imparts distinct reactivity and potential applications. Its ability to undergo nucleophilic substitution and its potential biological activity make it a valuable compound in various fields of research.
Properties
CAS No. |
140367-20-0 |
|---|---|
Molecular Formula |
C7H9I2N |
Molecular Weight |
360.96 g/mol |
IUPAC Name |
3-(iodomethyl)-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C7H9IN.HI/c1-9-4-2-3-7(5-8)6-9;/h2-4,6H,5H2,1H3;1H/q+1;/p-1 |
InChI Key |
ITDHBOOIJNEPLC-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC(=C1)CI.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


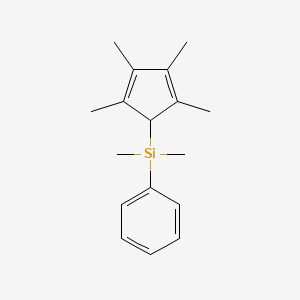
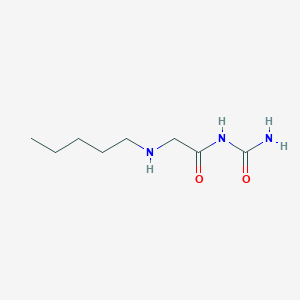
![Butanal, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14281456.png)
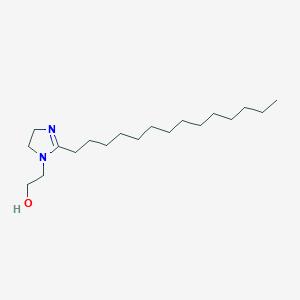
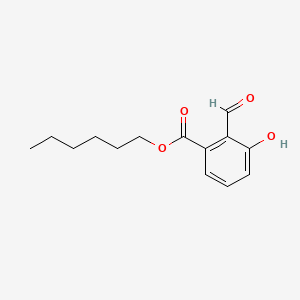
![1-Methylcyclohepta[d]imidazol-1-ium iodide](/img/structure/B14281462.png)
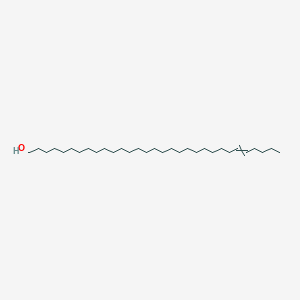
![6-[({8-[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate](/img/structure/B14281475.png)
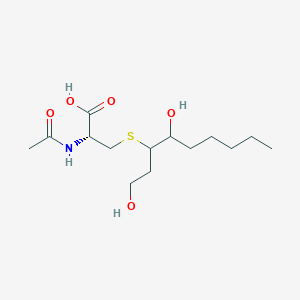
![3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14281487.png)
![1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride](/img/structure/B14281495.png)
![2,2'-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14281497.png)
![[1,1'-Binaphthalene]-2,2'-diol, 7,7'-dimethoxy-](/img/structure/B14281505.png)

